4-methoxy-2,3-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the methoxy and dimethyl groups. Common synthetic routes may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is reduced to an alkane.
Nitration: Introduction of a nitro group, which is later converted to an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen or add hydrogen.
Substitution: Electrophilic and nucleophilic substitution reactions can replace existing functional groups with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-METHOXY-2,3-DIMETHYL-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may enhance its specificity and potency compared to simpler sulfonamides.
Properties
Molecular Formula |
C24H29N5O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O3S/c1-16-17(2)22(12-11-21(16)32-4)33(30,31)28-20-9-7-19(8-10-20)27-23-15-24(26-18(3)25-23)29-13-5-6-14-29/h7-12,15,28H,5-6,13-14H2,1-4H3,(H,25,26,27) |
InChI Key |
SVODDNRLLHYAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4)OC |
Origin of Product |
United States |
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